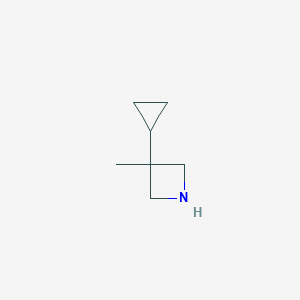
3-Cyclopropyl-3-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-methylazetidine is an organic compound that has garnered significant interest in various fields of research and industry. This compound is a cyclic amino acid derivative with a unique molecular structure and intriguing physical and chemical properties. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylazetidine can be achieved through various methods. One common approach involves the [2+2] cycloaddition reactions, which are efficient for constructing the azetidine ring . Another method includes the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid support and microwave irradiation has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-3-methylazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethylsulfoxonium methylide, which is used in the synthesis of 1-arenesulfonylazetidines . Other reagents include metal catalysts and carbon nucleophiles for ring-opening reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with carbon nucleophiles can lead to the formation of various substituted azetidines .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3-methylazetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are known for their bioactive properties and are used in drug discovery and development . The compound is also used in the polymer industry for the synthesis of novel polymers with unique properties .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3-methylazetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions that can modulate biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Azetidine-2-carboxylic acid
- Azelnidipine
- Cobimetinib
- Ximelagatran
Comparison: 3-Cyclopropyl-3-methylazetidine is unique due to its specific molecular structure and the presence of a cyclopropyl group, which imparts distinct reactivity and properties compared to other azetidines . The ring strain and stability of the azetidine ring make it a valuable compound in various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3 |
Clave InChI |
XGEJGJDCDADAQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
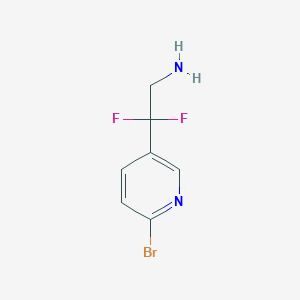



![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)

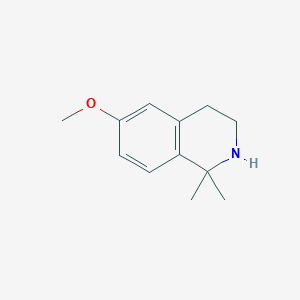

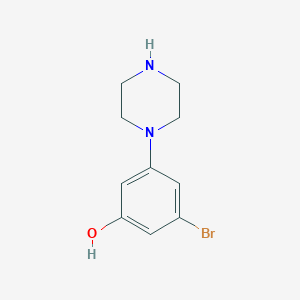
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
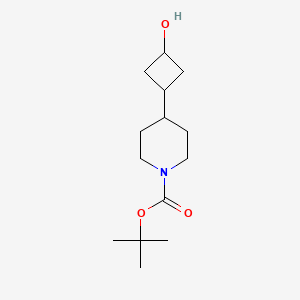
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
